molecular formula C8H9AsBiNO6 B1671908 Glycobiarsol CAS No. 116-49-4

Glycobiarsol

Cat. No.: B1671908
CAS No.: 116-49-4
M. Wt: 499.06 g/mol
InChI Key: FATAHBJTOKXSDH-UHFFFAOYSA-M
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Description

Glycobiarsol, known by its trade name Milibis, is an organometallic antiprotozoal agent. It has been used in both humans and dogs to treat protozoal infections. The compound is characterized by its unique structure, which includes bismuth and arsenic atoms, making it effective against certain parasitic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycobiarsol involves the reaction of bismuth nitrate with 4-aminoacetophenone in the presence of arsenic acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolution of bismuth nitrate in water.
  • Addition of 4-aminoacetophenone to the solution.
  • Introduction of arsenic acid to the reaction mixture.
  • Maintenance of the reaction mixture at a specific temperature and pH to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Glycobiarsol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: this compound can be reduced to its corresponding reduced forms using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used to facilitate substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Glycobiarsol has several scientific research applications, including:

Mechanism of Action

Glycobiarsol exerts its effects by targeting specific molecular pathways in protozoal organisms. The compound interacts with the cellular components of the parasites, leading to their inactivation and eventual death. The exact molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular processes essential for the survival of the parasites .

Comparison with Similar Compounds

Similar Compounds

    Arsenic-based Compounds: Similar to glycobiarsol, other arsenic-based compounds such as arsenic trioxide and melarsoprol are used in the treatment of parasitic infections.

    Bismuth-based Compounds: Compounds like bismuth subsalicylate and bismuth subcitrate are used for their antimicrobial properties.

Uniqueness of this compound

This compound is unique due to its combination of bismuth and arsenic atoms, which provides a synergistic effect against protozoal infections. This dual action makes it more effective compared to other compounds that contain only one of these elements .

Properties

IUPAC Name

[4-[(2-hydroxyacetyl)amino]phenyl]-oxobismuthanyloxyarsinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATAHBJTOKXSDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9AsBiNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048754
Record name Amoebicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-49-4
Record name Bismuthate(1-), [[4-[(2-hydroxyacetyl)amino]phenyl]arsonato(2-)-κO]oxo-, hydrogen (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GLYCOBIARSOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amoebicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycobiarsol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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